molecular formula C10H7N3O3S B1414955 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1082121-37-6

2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1414955
CAS No.: 1082121-37-6
M. Wt: 249.25 g/mol
InChI Key: XNVNQDQKVYSPDQ-UHFFFAOYSA-N
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Description

2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 1082121-37-6) is a chemical compound with a molecular weight of 249.25 g/mol and the molecular formula C 10 H 7 N 3 O 3 S . It features a hybrid molecular architecture, incorporating both pyridine and 1,3-thiazole rings, which are classes of heterocyclic compounds known to be "building blocks of many natural products" and "pharmacologically active" compounds . The thiazole ring, containing a sulfur and nitrogen heterocycle, is a recognized scaffold in the development of novel bioactive molecules. Similarly, the pyridine moiety is noted for its specific basic structure, water solubility, stability, and ability to form hydrogen bonds, making it highly relevant in medicinal chemistry . Compounds that fuse the pyridine and thiazole structural motifs, as seen here, are subjects of ongoing research due to their broad potential. Scientific literature indicates that such pyridine-substituted thiazole hybrids are synthesized and investigated for various biological activities . These activities can include antimicrobial, antitumor, and DNA cleavage effects, making this class of compounds a valuable template for developing new pharmacological tools and agents . The specific substitution pattern on this molecule suggests its potential use as a key intermediate in organic synthesis and drug discovery programs. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-8(6-2-1-3-11-4-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVNQDQKVYSPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Strategy

Related Synthesis Methods

Detailed Synthesis Steps

Given the lack of specific methods for This compound , a hypothetical synthesis pathway based on related compounds is proposed:

  • Step 1: Formation of Ethyl 2-Aminothiazole-4-carboxylate

    • Starting material: Thiourea and ethyl 2-chloroacetoacetate.
    • Conditions: Reflux in ethanol.
  • Step 2: Protection of the Amine Group

    • Reagent: Di-tert-butyl dicarbonate (Boc2O).
    • Conditions: Room temperature in dichloromethane.
  • Step 3: Hydrolysis to Form the Carboxylic Acid

    • Reagent: Sodium hydroxide (NaOH).
    • Conditions: Room temperature in a methanol/water mixture.
  • Step 4: Introduction of the Pyridinylcarbonyl Group

    • Reagent: 3-Pyridinecarboxylic acid or its activated derivative.
    • Conditions: Condensation reaction using EDCI/HOBT as coupling agents in dichloromethane.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: N-bromosuccinimide, phosphorus tribromide; reactions are often conducted under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidines

    Substitution: Halogenated pyridine derivatives

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid, have been investigated for their antimicrobial properties. Studies have shown that thiazole compounds can exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of thiazole have been reported to possess minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been studied for its anticancer properties. Research indicates that thiazole-based compounds can inhibit cell proliferation in several cancer cell lines. For example, certain thiazole derivatives demonstrated effective cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating their potency compared to standard chemotherapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance antitumor efficacy .

Anticonvulsant Activity

Another notable application is in the field of neurology, where some thiazole derivatives have exhibited anticonvulsant properties. Compounds similar to this compound have shown promise in protecting against seizures in animal models, indicating their potential use in treating epilepsy .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The process may include:

  • Formation of Thiazole Ring: Initial reactions often involve the condensation of carbonyl compounds with thiourea derivatives to form thiazole rings.
  • Introduction of Pyridine Moiety: The incorporation of pyridine can be achieved through nucleophilic substitution or coupling reactions.
  • Carboxylic Acid Functionalization: The final step usually involves the introduction of a carboxylic acid group to yield the target compound.

These synthetic pathways allow for the exploration of various substitutions on the thiazole ring, leading to a library of derivatives with diverse biological activities .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiazole derivatives, a series of compounds were synthesized and tested against clinical strains. The results indicated that specific modifications at the pyridine and thiazole positions significantly enhanced antibacterial activity. For instance, derivatives with electron-withdrawing groups showed lower MIC values compared to their counterparts without such modifications .

Case Study 2: Anticancer Screening

A comprehensive screening of thiazole-pyridine hybrids against various cancer cell lines revealed that certain compounds exhibited superior antiproliferative effects compared to established drugs like 5-fluorouracil. The study highlighted the importance of structural features such as substituents on the pyridine ring in modulating anticancer activity .

Mechanism of Action

The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. The presence of the thiazole ring allows for strong binding affinity to metal ions, which can be crucial in enzyme inhibition.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The thiazole-4-carboxylic acid scaffold is a common feature among analogs, but substitutions at positions 2 and 5 dictate their functional diversity. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazole-4-carboxylic Acid Derivatives
Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Formula Molecular Weight CAS RN
Target Compound 3-Pyridinylcarbonylamino - C₁₀H₈N₃O₃S 263.25 g/mol Not Provided
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl - C₁₁H₉NO₂S 235.26 g/mol Not Provided
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl - C₁₀H₆ClNO₂S 239.67 g/mol 845885-82-7
2-Pyridin-4-yl-1,3-thiazole-4-carboxylic acid Pyridin-4-yl - C₉H₆N₂O₂S 206.22 g/mol 716091 (PubChem)
2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid 4-Ethoxyphenylamino - C₁₂H₁₂N₂O₃S 264.30 g/mol 1176721-69-9
2-(3,4-Dichloroanilino)-1,3-thiazole-4-carboxylic acid 3,4-Dichlorophenylamino - C₁₀H₆Cl₂N₂O₂S 289.14 g/mol 952182-44-4

Key Observations :

  • Aromatic vs. Heteroaromatic : Pyridinyl groups (as in the target compound and 2-pyridin-4-yl analog) introduce hydrogen-bonding capabilities via nitrogen atoms, critical for interactions with bacterial AgrA receptors .
  • Flexibility: Ethoxyphenylamino groups (e.g., in 2-[(4-Ethoxyphenyl)amino]-...) may increase conformational flexibility, affecting binding kinetics .
Table 2: Binding Energies of Thiazole-4-carboxylic Acid Derivatives to AgrA
Compound Name Binding Energy (kcal/mol) Reference Study
Target Compound Not Reported -
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid -4.1 to -3.5 Leonard et al.
9 H-Xanthene-9-carboxylic acid (Co-studied) -7.1 to -3.6 Kum et al.
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid Not Reported -
2-Pyridin-4-yl-1,3-thiazole-4-carboxylic acid Not Reported -

Key Findings :

  • The 4-methylphenyl analog exhibits moderate binding affinity (-4.1 kcal/mol), comparable to natural AgrA inhibitors like savirin .
  • Co-studied compounds like 9 H-xanthene-9-carboxylic acid show stronger binding (-7.1 kcal/mol), suggesting that fused aromatic systems outperform monocyclic substituents .
  • The target compound’s 3-pyridinylcarbonylamino group may mimic the acylated homoserine lactones (AHLs) in QS systems, but empirical data are needed to confirm this hypothesis.

Biological Activity

2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_{9}H7_{7}N3_{3}O2_{2}S
  • Molecular Weight : 221.24 g/mol
  • CAS Number : 1086380-26-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Cancer Cell Proliferation : Research indicates that thiazole derivatives can induce cell cycle arrest in cancer cells. For instance, compounds similar to this compound demonstrated significant anti-proliferative effects on various tumor cell lines, leading to increased apoptosis in malignant cells while sparing normal cells .
  • Enzyme Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial for applications in skin whitening and treating hyperpigmentation disorders. Molecular docking studies suggest strong binding affinities to the active site of tyrosinase, indicating its potential as a lead compound for developing new inhibitors .

Biological Activity Data

Activity Type Effect Reference
Anti-proliferativeInduces G0/G1 cell cycle arrest
Tyrosinase inhibitionIC50_{50} values ranging from 16.5 µM to 18.17 µg/mL
Antioxidant activitySignificant scavenging ability against DPPH radicals

Case Studies

  • Anti-Cancer Activity : A study evaluating a series of thiazole derivatives found that one compound exhibited selective cytotoxicity against human B-cell lymphoma cell lines (BJAB), with no adverse effects on normal human cells. This suggests that structural modifications in thiazole compounds can enhance selectivity and efficacy against specific cancer types .
  • Enzymatic Studies : Molecular docking studies have been performed to assess the binding interactions between this compound and tyrosinase. The results indicated that hydrogen bonding and hydrophobic interactions were key factors in the binding process, with the compound showing promising inhibitory potential against tyrosinase compared to standard inhibitors like kojic acid .

Q & A

Q. What are the standard synthetic routes for 2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid?

Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of pyridine-3-carboxylic acid derivatives with thiazole precursors (e.g., 2-aminothiazole-4-carboxylic acid).
  • Step 2 : Activation of the carboxylic acid group (e.g., via mixed anhydride or coupling reagents like EDC/HOBt) for amide bond formation.
  • Step 3 : Cyclization or functionalization under controlled conditions (e.g., palladium-catalyzed cross-coupling for pyridinyl group introduction) .
  • Purification : Chromatography (HPLC) or recrystallization to achieve >95% purity, as seen in analogous thiazole-carboxylic acid syntheses .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

Method Purpose Example Data
NMR Confirm structural integrity (e.g., pyridinyl protons at δ 8.5–9.0 ppm)¹H/¹³C NMR assignments for analogous compounds
HPLC-MS Assess purity and molecular weightMolecular ion peak at m/z 291 (C₁₁H₈N₄O₃S)
FTIR Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹)Carboxylic acid and amide bands

Q. How do the functional groups influence its reactivity?

  • Thiazole ring : Susceptible to electrophilic substitution at the 5-position; modulates electronic properties for ligand-protein interactions .
  • Pyridinylcarbonylamino group : Enhances hydrogen-bonding capacity, critical for binding to enzymes (e.g., lactate dehydrogenase in ).
  • Carboxylic acid : Facilitates salt formation or conjugation with biomolecules (e.g., peptide coupling) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize its electronic properties for bioactivity?

  • Method : Use hybrid functionals (e.g., B3LYP ) with basis sets (6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.
  • Applications : Correlate calculated dipole moments with solubility or binding affinity to targets (e.g., EP2/EP3 receptors in ).
  • Validation : Compare computed vibrational spectra with experimental FTIR data to refine functional group assignments .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Factors to analyze :
    • Purity : Impurities >3% (e.g., unreacted starting materials) can skew EC₅₀ values .
    • Assay conditions : Variances in pH, solvent (DMSO vs. aqueous buffer), or temperature alter ligand-receptor kinetics .
    • Structural analogs : Subtle modifications (e.g., fluorine substitution in ) may drastically change activity.
  • Resolution : Replicate experiments with standardized protocols and include positive controls (e.g., known EP2 agonists from ).

Q. What strategies enhance its inhibitory potency against lactate dehydrogenase (LDH)?

  • Structural optimization :
    • Introduce electron-withdrawing groups (e.g., fluorine) on the pyridinyl ring to improve binding to LDH’s active site .
    • Modify the thiazole’s 2-position with hydrophobic substituents (e.g., phenylbutyl groups) to enhance van der Waals interactions .
  • Validation : Co-crystallization studies (e.g., PDB ID 5W8I ) to visualize inhibitor-enzyme interactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

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